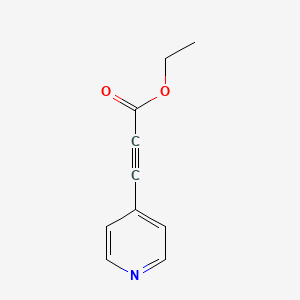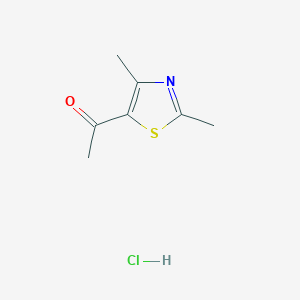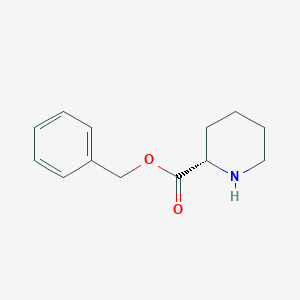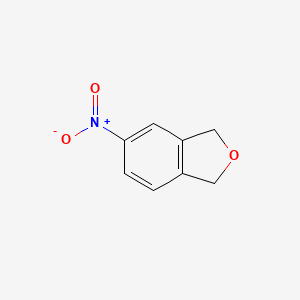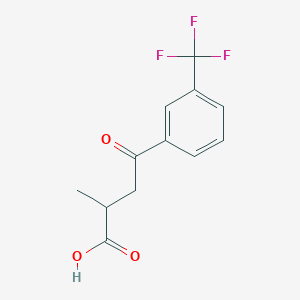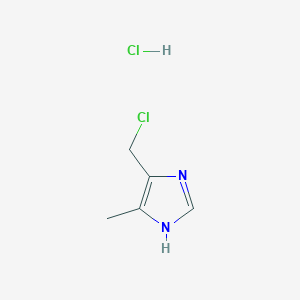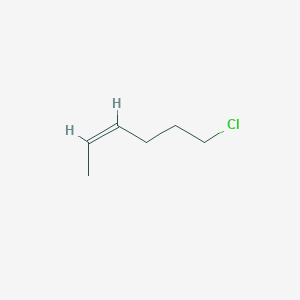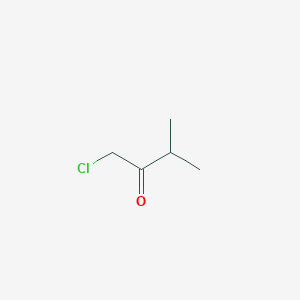
7,8-Dichloroisoquinoline
描述
7,8-Dichloroisoquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₅Cl₂N It is a derivative of isoquinoline, where two chlorine atoms are substituted at the 7th and 8th positions of the isoquinoline ring
作用机制
Mode of Action
The specific interaction between 7,8-Dichloroisoquinoline and its targets remains to be elucidated .
Biochemical Pathways
A study has shown that 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline can be aromatized by rat liver microsomes, suggesting that it might be involved in liver metabolism
Pharmacokinetics
The compound’s molecular weight (198.05 g/mol) and lipophilicity suggest that it could be well-absorbed and distributed in the body . More research is needed to confirm these assumptions and provide a comprehensive pharmacokinetic profile.
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. As a member of the isoquinoline family, it may share some of the biological activities observed in other isoquinoline derivatives, such as anti-inflammatory, antimicrobial, or anticancer effects. These potential effects need to be confirmed through experimental studies .
生化分析
Biochemical Properties
7,8-Dichloroisoquinoline plays a significant role in biochemical reactions, particularly in the inhibition of cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and the detoxification of xenobiotics. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to a decrease in enzyme activity . This inhibition can affect the metabolism of other compounds and has implications for drug interactions and toxicity.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting the activity of cytochrome P450 enzymes, which play a role in the metabolism of signaling molecules. This inhibition can lead to alterations in gene expression and cellular metabolism. Additionally, this compound has been observed to impact cell function by affecting the production of reactive oxygen species, which can cause oxidative stress and damage to cellular components .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cytochrome P450 enzymes. The compound binds to the heme group of the enzyme, inhibiting its catalytic activity. This binding prevents the enzyme from metabolizing its substrates, leading to an accumulation of these substrates in the cell. The inhibition of cytochrome P450 enzymes by this compound can also result in changes in gene expression, as the accumulation of substrates can activate or repress specific transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures. Long-term exposure to this compound has been shown to cause persistent inhibition of cytochrome P450 enzymes, leading to sustained alterations in cellular metabolism and function . These effects can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit cytochrome P450 enzymes without causing significant toxicity. At higher doses, this compound can cause adverse effects, including liver damage and oxidative stress. These toxic effects are likely due to the accumulation of unmetabolized substrates and the production of reactive oxygen species . Threshold effects have been observed, where a certain dose is required to elicit a measurable response, and higher doses result in more pronounced effects.
Metabolic Pathways
This compound is metabolized primarily by cytochrome P450 enzymes in the liver. The metabolic pathway involves the oxidation of the compound to form various metabolites, including hydroxylated and nitrone derivatives. These metabolites can further undergo conjugation reactions to form more water-soluble compounds that can be excreted from the body . The inhibition of cytochrome P450 enzymes by this compound can also affect the metabolism of other compounds, leading to potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum, where cytochrome P450 enzymes are located . This localization allows the compound to effectively inhibit these enzymes and exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is primarily in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. The compound can also be found in other cellular compartments, such as the mitochondria, where it may affect mitochondrial function and energy production. The localization of this compound is influenced by its chemical properties and the presence of specific targeting signals or post-translational modifications that direct it to specific organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloroisoquinoline typically involves the chlorination of isoquinoline derivatives. One common method is the reaction of isoquinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 7th and 8th positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.
化学反应分析
Types of Reactions: 7,8-Dichloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of tetrahydroisoquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Formation of substituted isoquinoline derivatives.
Oxidation Reactions: Formation of quinoline derivatives.
Reduction Reactions: Formation of tetrahydroisoquinoline derivatives.
科学研究应用
7,8-Dichloroisoquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
相似化合物的比较
7,8-Difluoroisoquinoline: Similar structure with fluorine atoms instead of chlorine.
7,8-Dibromoisoquinoline: Similar structure with bromine atoms instead of chlorine.
7,8-Diiodoisoquinoline: Similar structure with iodine atoms instead of chlorine.
Uniqueness of 7,8-Dichloroisoquinoline: The presence of chlorine atoms at the 7th and 8th positions imparts unique electronic and steric properties to this compound, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
属性
IUPAC Name |
7,8-dichloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYHZQIWSAUHJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40503762 | |
| Record name | 7,8-Dichloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40503762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61563-36-8 | |
| Record name | 7,8-Dichloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40503762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 7,8-Dichloroisoquinoline formed in biological systems?
A: Research indicates that this compound can be formed through the metabolic transformation of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (DCTQ). This process is primarily facilitated by rat liver microsomes, specifically through a series of oxidative reactions catalyzed by microsomal enzymes. [] The proposed pathway involves a stepwise oxidation of DCTQ, with the initial step being N-hydroxylation, ultimately leading to the formation of this compound. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


